6-Chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of heterocyclic compound that includes a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromen-2-one and morpholine rings, as well as the chloro and methyl substituents . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Mechanism of Action
Target of Action
The primary target of 6-chloro-5,7-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is the cell division cycle 25 (CDC25) phosphatase family . CDC25 phosphatases play a crucial role in cell cycle regulation, particularly in the transition between different phases of the cell cycle .
Mode of Action
This compound acts as a potent, irreversible, cell-permeable, and mixed competitive inhibitor of the CDC25 phosphatase family . It inhibits the dephosphorylation and activation of cyclin-dependent kinases (Cdks), which are essential for cell cycle progression .
Biochemical Pathways
By inhibiting CDC25 phosphatases, this compound affects the cell cycle progression at both G1 and G2/M phase . The inhibition of Cdks prevents the transition from G1 to S phase and from G2 to M phase, thereby halting the cell cycle .
Pharmacokinetics
The compound is solid in form and is soluble in DMSO . It is insoluble in water, which may affect its bioavailability . The compound should be stored at 2-8°C and protected from light to maintain its stability .
Result of Action
The inhibition of CDC25 phosphatases and Cdks by this compound leads to the halt of cell cycle progression . This results in the suppression of the proliferation of various tumor cell lines .
Properties
IUPAC Name |
6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-7-13-15(11(2)16(10)17)12(8-14(19)21-13)9-18-3-5-20-6-4-18/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYRYAAVQKFFMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)C(=CC(=O)O2)CN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322083 |
Source
|
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647336 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
887210-43-7 |
Source
|
Record name | 6-chloro-5,7-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.